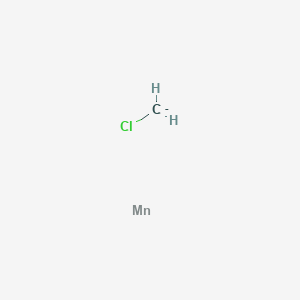
Chloromethane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethane, also known as methyl chloride, is a colorless, flammable gas with a faint, sweet odor. It is an organic compound with the chemical formula CH₃Cl. Chloromethane is primarily produced industrially and occurs naturally in trace amounts. Manganese, on the other hand, is a transition metal with the chemical symbol Mn. When combined, chloromethane and manganese form a compound that has significant industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methanol Hydrochlorination: This is the primary industrial method for producing chloromethane. Methanol (CH₃OH) reacts with hydrogen chloride (HCl) to produce chloromethane (CH₃Cl) and water (H₂O).
Substitution Chlorination of Methane: Methane (CH₄) reacts with chlorine (Cl₂) under ultraviolet light or high temperatures to produce chloromethane and hydrogen chloride (HCl).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Chloromethane undergoes substitution reactions where the chlorine atom is replaced by other atoms or groups.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde (CH₂O) and further to formic acid (HCOOH).
Common Reagents and Conditions:
Reagents: Chlorine (Cl₂), hydrogen chloride (HCl), magnesium (Mg), and various catalysts.
Conditions: High temperatures, ultraviolet light, and the presence of catalysts.
Major Products:
Substitution Products: Methylmagnesium chloride (CH₃MgCl).
Oxidation Products: Formaldehyde (CH₂O) and formic acid (HCOOH).
Scientific Research Applications
Mechanism of Action
The mechanism of action of chloromethane involves its ability to act as a methylating agent, transferring a methyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. Manganese compounds, on the other hand, act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through redox reactions and other catalytic processes .
Comparison with Similar Compounds
- Chloroiodomethane (CH₂ClI)
- Bromochloromethane (CH₂BrCl)
- Dibromochloromethane (CHBr₂Cl)
Comparison:
- Chloromethane vs. Chloroiodomethane: Chloromethane is less reactive compared to chloroiodomethane due to the presence of a single halogen atom. Chloroiodomethane, with both chlorine and iodine, exhibits higher reactivity and is used in different synthetic applications .
- Chloromethane vs. Bromochloromethane: Bromochloromethane has both bromine and chlorine atoms, making it more reactive than chloromethane. It is used in fire suppression systems and as an intermediate in organic synthesis .
- Chloromethane vs. Dibromochloromethane: Dibromochloromethane contains two bromine atoms and one chlorine atom, making it highly reactive. It is used in the synthesis of pharmaceuticals and other organic compounds .
Chloromethane and manganese compounds are unique due to their specific reactivity and applications in various fields, making them valuable in both industrial and scientific research.
Properties
CAS No. |
89984-56-5 |
|---|---|
Molecular Formula |
CH2ClMn- |
Molecular Weight |
104.42 g/mol |
IUPAC Name |
chloromethane;manganese |
InChI |
InChI=1S/CH2Cl.Mn/c1-2;/h1H2;/q-1; |
InChI Key |
UKQHQSDCXLZWJI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















